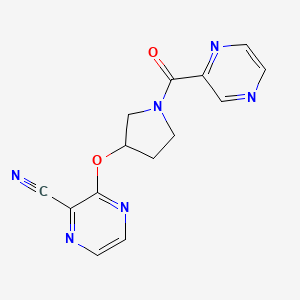

3-((1-(Pyrazine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N6O2/c15-7-11-13(19-5-4-17-11)22-10-1-6-20(9-10)14(21)12-8-16-2-3-18-12/h2-5,8,10H,1,6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDKWZXYTHEDEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Pyrazine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by its functionalization with a pyrazine moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-((1-(Pyrazine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-((1-(Pyrazine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s structure makes it a candidate for studying biological interactions and potential therapeutic effects.

Medicine: It is explored for its potential use in drug development, particularly for its antimicrobial and anticancer properties.

Mechanism of Action

The mechanism by which 3-((1-(Pyrazine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Carbonyl Substituents

3-((1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

- Key Difference: Replaces the pyrazine-2-carbonyl group with an isoquinoline-1-carbonyl substituent.

- Implications: The larger, more aromatic isoquinoline moiety may enhance π-π stacking interactions but reduce solubility compared to the pyrazine analog. No direct biological data are available, but the increased hydrophobicity could influence membrane permeability .

3-{[1-(Pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine-2-carbonitrile (BK70967)

- Key Difference : Substitutes pyrazine-2-carbonyl with pyridine-2-carbonyl.

- Molecular Weight : 295.3 g/mol (vs. ~296.3 g/mol for the target compound).

- This compound is listed as a research chemical, though specific applications are unspecified .

3-({1-[2-(6-Oxo-1,6-dihydropyridazin-1-yl)acetyl]pyrrolidin-3-yl}oxy)pyrazine-2-carbonitrile (BK71187)

- Key Difference: Features a pyridazinone-acetyl substituent instead of pyrazine-2-carbonyl.

- Molecular Weight : 326.31 g/mol.

- Implications: The addition of a ketone and pyridazinone group increases polarity, likely improving aqueous solubility but reducing lipophilicity. This modification may be advantageous in pharmacokinetic profiles .

Functional Group Variations

(Z)-3-Amino-N-(3-Aminopyrazine-2-carbonyl)pyrazine-2-carbohydrazonic Acid (APA)

- Key Difference : Replaces the nitrile group with a carbohydrazonic acid moiety.

2-Methoxy-3-(1-methylpropyl) Pyrazine

- Key Difference : Substitutes nitrile and carbonyl groups with methoxy and isobutyl groups.

- Molecular Weight : 180.25 g/mol.

- Implications: The methoxy and alkyl groups increase lipophilicity, making this compound suitable for flavoring applications (as indicated by FEMA No. 3433). This highlights the diversity of pyrazine derivatives in non-pharmaceutical roles .

Biological Activity

The compound 3-((1-(Pyrazine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic molecule that exhibits significant biological activity, particularly in pharmacological contexts. Its unique structure, which includes a pyrazine ring, a pyrrolidine moiety, and a carbonitrile group, allows for diverse interactions within biological systems. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

| Property | Value |

|---|---|

| Common Name | 3-((1-(Pyrazine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile |

| CAS Number | 2034397-38-9 |

| Molecular Formula | C14H12N6O2 |

| Molecular Weight | 296.28 g/mol |

The compound’s structure is characterized by an ether linkage between the pyrazine and pyrrolidine rings, which contributes to its biological properties. The presence of the carbonitrile group enhances its reactivity and potential for interaction with biological targets.

Research indicates that 3-((1-(Pyrazine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile may interact with various molecular targets within cells, influencing several biochemical pathways. Notably, it has been suggested that this compound could inhibit Class I PI3-kinase enzymes, which play a crucial role in cell signaling related to cancer proliferation and survival .

Pharmacological Effects

- Antitumor Activity : Preliminary studies suggest that the compound exhibits anti-tumor effects by modulating signaling pathways associated with cancer cell growth. Inhibition of PI3K signaling has been linked to reduced tumor cell invasion and metastasis .

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, related pyrazine derivatives have shown promising results in inhibiting bacterial growth .

- Anti-inflammatory Effects : The compound's structural features may confer anti-inflammatory properties, potentially making it useful in treating conditions characterized by chronic inflammation .

Case Study 1: Antitumor Activity

In a recent study, derivatives of pyrazine were tested for their ability to inhibit tumor cell lines. The results indicated that certain structural modifications enhanced their efficacy against specific cancer types, suggesting a structure–activity relationship (SAR) that could be explored further for 3-((1-(Pyrazine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile .

Case Study 2: Antimicrobial Screening

Another investigation screened various pyrazine derivatives against microbial strains such as E. coli and S. aureus. The findings revealed significant antibacterial activity at low concentrations, indicating potential therapeutic applications for infections resistant to conventional antibiotics .

Synthesis Pathways

The synthesis of 3-((1-(Pyrazine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step procedures starting from readily available precursors. A general synthetic route includes:

- Formation of the pyrazine ring.

- Attachment of the pyrrolidine moiety through ether linkage.

- Introduction of the carbonitrile group via nucleophilic substitution reactions.

This multi-component approach allows for the efficient generation of the target compound while enabling further modifications to enhance its biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.